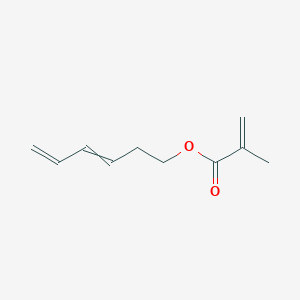![molecular formula C20H40OSn B14211768 Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane CAS No. 831170-14-0](/img/structure/B14211768.png)
Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ethylcyclohexenyl group through an oxygen atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane typically involves the reaction of tributylstannyl chloride with 2-ethylcyclohex-1-en-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane has several applications in scientific research:
Biology: Investigated for its potential as an antifouling agent due to its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with nucleophiles, facilitating reactions such as coupling and substitution. The pathways involved include the formation of tin-carbon bonds and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of an ethylcyclohexenyl group.
Tributylpropynylstannane: Contains a propynyl group, used in different types of organic reactions.
Tributyl(vinyl)stannane: Features a vinyl group, commonly used in Stille coupling reactions.
Uniqueness
Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is unique due to the presence of the ethylcyclohexenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
Propiedades
Número CAS |
831170-14-0 |
|---|---|
Fórmula molecular |
C20H40OSn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributyl-(2-ethylcyclohexen-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-2-7-5-3-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
XNJXKEDPFATTOK-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


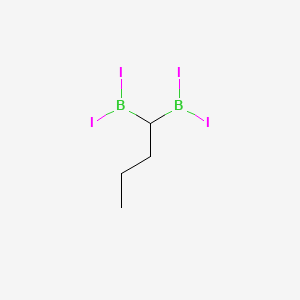
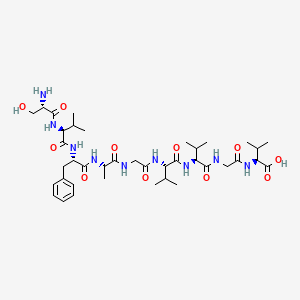
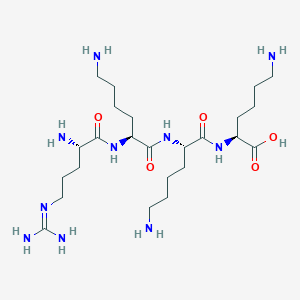
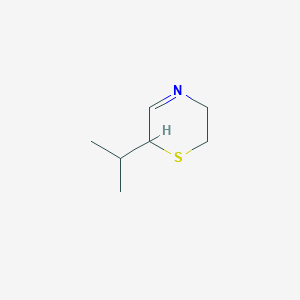
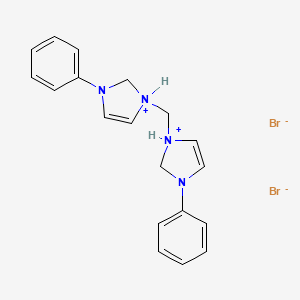

![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
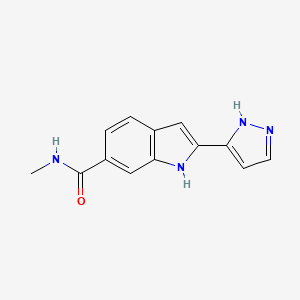

![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
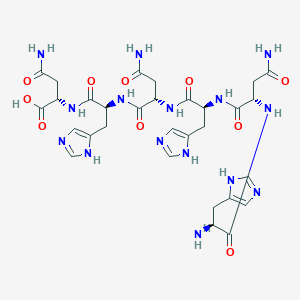
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)

